5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2241140-95-2
VCID: VC4437814
InChI: InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
SMILES: C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl
Molecular Formula: C7H7ClO4S2
Molecular Weight: 254.7

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride

CAS No.: 2241140-95-2

Cat. No.: VC4437814

Molecular Formula: C7H7ClO4S2

Molecular Weight: 254.7

* For research use only. Not for human or veterinary use.

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride - 2241140-95-2

Specification

CAS No. 2241140-95-2
Molecular Formula C7H7ClO4S2
Molecular Weight 254.7
IUPAC Name 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride
Standard InChI InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
Standard InChI Key MNNTXNSTMRXHOY-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 3-position with a sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) group and at the 5-position with a 1,3-dioxolane ring. The dioxolane moiety, a cyclic acetal derived from ethylene glycol, enhances solubility in polar solvents and modulates electronic effects on the thiophene ring .

Key structural identifiers include:

  • SMILES: C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl

  • InChIKey: MNNTXNSTMRXHOY-UHFFFAOYSA-N

  • IUPAC Name: 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride .

The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The dioxolane ring’s electron-donating properties stabilize the thiophene ring, influencing regioselectivity in subsequent reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step routes:

Step 1: Thiophene Functionalization

A thiophene derivative undergoes electrophilic substitution to introduce the dioxolane group. For example, 3-bromothiophene may react with ethylene glycol under acid catalysis to form 5-(1,3-dioxolan-2-yl)thiophene.

Step 2: Sulfonation and Chlorination

The sulfonyl chloride group is introduced via chlorosulfonation. Reaction with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at controlled temperatures (0–5°C) yields the sulfonyl chloride :

Thiophene derivative+ClSO3H5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride+HCl+SO3\text{Thiophene derivative} + \text{ClSO}_3\text{H} \rightarrow \text{5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride} + \text{HCl} + \text{SO}_3

Step 3: Purification

Crude product is purified via recrystallization or column chromatography, achieving >95% purity .

Industrial-Scale Production

Industrial processes optimize for yield and safety:

  • Continuous Flow Reactors: Minimize exothermic risks during chlorosulfonation .

  • Green Solvents: Replace chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles (R-Nu\text{R-Nu}) to form sulfonamides (R-NH2\text{R-NH}_2) or sulfonate esters (R-OR\text{R-OR}'):

Ar-SO2Cl+R-NuAr-SO2Nu-R+HCl\text{Ar-SO}_2\text{Cl} + \text{R-Nu} \rightarrow \text{Ar-SO}_2-\text{Nu-R} + \text{HCl}

Examples:

  • Pharmaceutical Intermediates: Synthesis of protease inhibitors via sulfonamide formation .

  • Polymer Chemistry: Crosslinking agents in sulfonated polymers for ion-exchange membranes .

Cross-Coupling Reactions

The thiophene core participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct conjugated systems for optoelectronic materials .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight254.7 g/mol
Density1.580 g/cm³ (predicted)
SolubilityLimited data; soluble in DMSO, THF
StabilityHygroscopic; decomposes above 200°C

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity
4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chlorideBromine substituent enhances electrophilicityHigher propensity for aryl coupling
3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chlorideSulfonyl chloride at position 2Altered regioselectivity

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